8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the quinoline ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization and further functionalization steps . Industrial production methods often employ similar strategies but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce fully saturated tetrahydroquinolines .
Scientific Research Applications
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
8-Chloro-5-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
6-Fluoro-2-cyanoquinolone: Another fluorinated quinoline derivative with distinct properties and applications.
Nicainoprol: A 1,2,3,4-tetrahydroquinoline derivative used as an antiarrhythmic drug.
Oxamniquine: A schistosomicide with a similar core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
8-chloro-5-fluoro-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h3-4,12H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMLOSUPUXZPPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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